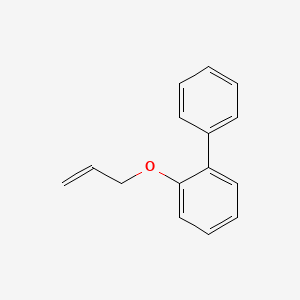

1,1'-Biphenyl, 2-(2-propenyloxy)-

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-12-16-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h2-11H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICXPBLPCKUFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472689 | |

| Record name | 1,1'-Biphenyl, 2-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20281-39-4 | |

| Record name | 1,1'-Biphenyl, 2-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of 2 2 Propenyloxy 1,1 Biphenyl

Rearrangement Reactions Involving the Allyl Ether

The allyl ether group is prone to sigmatropic rearrangements, which are concerted pericyclic reactions involving the migration of a sigma bond. These reactions are often thermally or catalytically induced and are powerful tools for carbon-carbon bond formation.

Claisen Rearrangement Pathways in Allyl Biphenyl (B1667301) Ethers

The Claisen rearrangement is a youtube.comyoutube.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgmasterorganicchemistry.com For 2-(2-propenyloxy)-1,1'-biphenyl, heating typically induces the migration of the allyl group from the ether oxygen to the ortho position of the phenyl ring to which it is attached. masterorganicchemistry.com This process proceeds through a concerted, intramolecular mechanism involving a cyclic six-membered transition state. wikipedia.org The initial rearrangement product is a non-aromatic dienone intermediate, which rapidly tautomerizes to the more stable phenolic product, in this case, 3-allyl-[1,1'-biphenyl]-2-ol.

The reaction is generally exothermic and the kinetics are first-order. wikipedia.org While traditionally requiring high temperatures (often >200 °C), the rate of the Claisen rearrangement can be significantly accelerated by using Lewis acids as catalysts. princeton.edu Lewis acids can coordinate to the ether oxygen, facilitating the bond reorganization and allowing the reaction to proceed at lower temperatures. princeton.edu

If both ortho positions on the first phenyl ring are substituted, the allyl group may undergo a subsequent Cope rearrangement from the ortho to the para position. organic-chemistry.org

Table 1: Examples of Lewis Acid-Catalyzed Acyl-Claisen Rearrangements

This table demonstrates the effectiveness of various Lewis acids in promoting Claisen-type rearrangements on related allyl amine substrates, which provides insight into potential catalytic systems for 2-(2-propenyloxy)-1,1'-biphenyl.

| Entry | Lewis Acid Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) |

| 1 | Yb(OTf)₃ (10) | CH₂Cl₂ | 6 | 78 | >99:1 |

| 2 | AlCl₃ (10) | CH₂Cl₂ | 2 | 81 | >99:1 |

| 3 | Ti(O-iPr)₂Cl₂ (10) | CH₂Cl₂ | 3 | 75 | >99:1 |

| 4 | TiCl₄·2THF (5) | CH₂Cl₂ | 3 | 92 | >99:1 |

Data sourced from a study on Lewis acid-catalyzed acyl-Claisen rearrangements of allylic morpholines. princeton.edu

Other Sigmatropic Rearrangements

Besides the classic youtube.comyoutube.com-Claisen rearrangement, the allyl ether moiety can potentially participate in other sigmatropic shifts, such as the youtube.comnih.gov-sigmatropic rearrangement. These rearrangements are less common for simple allyl aryl ethers but can be induced in specific systems, particularly those involving ylides or other charged intermediates. For instance, youtube.comnih.gov-sigmatropic rearrangements are well-documented for propargylic and allylic systems containing sulfur or other heteroatoms, often proceeding through ylide intermediates. While not directly observed for 2-(2-propenyloxy)-1,1'-biphenyl in the provided literature, the theoretical possibility exists under specific reaction conditions designed to generate such reactive intermediates.

Olefinic Transformations of the Propenyloxy Group

The terminal double bond of the propenyloxy group behaves as a typical alkene, susceptible to a variety of addition and transformation reactions.

Metathesis Reactions (e.g., Ring-Closing, Cross-Metathesis)

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those containing ruthenium (e.g., Grubbs' catalysts) or molybdenum. harvard.edu

Ring-Closing Metathesis (RCM): If a second alkenyl chain is introduced into the molecule, for instance at the 2'-position of the second phenyl ring to form 2,2'-bis(2-propenyloxy)-1,1'-biphenyl, an intramolecular RCM reaction can occur. This would lead to the formation of a cyclic ether containing a new double bond, with the release of ethylene (B1197577) as a byproduct. The efficiency of RCM is dependent on the catalyst and reaction conditions, with modern catalysts showing high tolerance for various functional groups. harvard.edu

Cross-Metathesis (CM): The terminal alkene of 2-(2-propenyloxy)-1,1'-biphenyl can react with another olefin in a cross-metathesis reaction. This allows for the extension and functionalization of the allyl side chain. The selectivity of CM can be challenging, as it can lead to a mixture of the desired cross-product and homodimers of both starting alkenes. However, by using an excess of one of the olefin partners or by choosing olefins with different reactivities, good yields of the cross-product can often be achieved. harvard.edu

Table 2: Common Catalysts for Olefin Metathesis

This table lists some common, well-defined catalysts used for various olefin metathesis reactions.

| Catalyst Name | Common Name | Generation | Key Features |

| Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium | Grubbs' Catalyst | First | Good activity, commercially available. |

| (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium | Grubbs' Catalyst | Second | Higher activity and broader substrate scope than 1st Gen. harvard.edu |

| Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II) | Hoveyda-Grubbs' Catalyst | Second | Enhanced stability and initiation/reinitiation properties. |

| Schrock Catalyst (e.g., Mo(NAr)(CHCMe₂Ph)(OC(CF₃)₂Me)₂) | Schrock Catalyst | N/A | Very high activity, particularly for sterically hindered olefins. |

Hydrogenation and Halogenation of the Alkene Moiety

Hydrogenation: The double bond of the propenyloxy group can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org The result of this reaction is the conversion of 2-(2-propenyloxy)-1,1'-biphenyl to 2-propoxy-1,1'-biphenyl. This transformation is generally quantitative and proceeds under mild conditions.

Table 3: Catalysts for Alkene Hydrogenation

This table shows common catalysts and typical conditions for the hydrogenation of alkenes.

| Catalyst | Typical Conditions | Comments |

| Palladium on Carbon (Pd/C) | H₂ (1 atm), RT, Ethanol | Most common and versatile catalyst. libretexts.org |

| Platinum(IV) oxide (PtO₂) | H₂ (1-4 atm), RT, Acetic Acid/Ethanol | Known as Adams' catalyst; highly active. illinois.edu |

| Raney Nickel (Raney Ni) | H₂ (high pressure), elevated temp., Ethanol | Less expensive, often requires more forcing conditions. |

Halogenation: The alkene can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). The reaction proceeds by the attack of the pi bond on the halogen, typically forming a cyclic halonium ion intermediate, which is then opened by the halide ion. This results in the formation of a vicinal dihalide, for example, 2-(2,3-dibromopropoxy)-1,1'-biphenyl. The reaction is usually rapid and occurs at room temperature.

C-H Activation and Late-Stage Functionalization of Allyl Biphenyls

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to complex molecules. mt.com For a molecule like 2-(2-propenyloxy)-1,1'-biphenyl, the biphenyl core presents multiple C-H bonds that could be targeted for activation. Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is particularly valuable for creating molecular diversity and for applications in drug discovery and materials science.

Research into the C-H functionalization of biphenyl derivatives has demonstrated the feasibility of introducing various functional groups at specific positions. While direct studies on 2-(2-propenyloxy)-1,1'-biphenyl are not prevalent, the principles derived from related systems offer significant insights. For instance, nitrile-directed remote C-H functionalization has been successfully applied to biaryl compounds. nih.govnih.gov This strategy utilizes a nitrile group to direct a transition metal catalyst, typically palladium, to activate a remote C-H bond, enabling olefination, acetoxylation, and iodination. nih.govnih.gov In the context of 2-(2-propenyloxy)-1,1'-biphenyl, the ether oxygen could potentially act as a directing group, although its efficacy might differ from stronger directing groups like nitriles.

The general mechanisms for C-H activation often involve transition metal catalysts that can operate through several pathways, including oxidative addition, concerted metalation-deprotonation (CMD), and sigma-bond metathesis. youtube.com For aromatic systems like biphenyl, the CMD pathway is common, especially with late transition metals in high oxidation states. youtube.com

Below is a table summarizing potential C-H functionalization reactions applicable to the biphenyl core of 2-(2-propenyloxy)-1,1'-biphenyl, based on studies of analogous compounds.

Table 1: Potential C-H Functionalization Reactions for the Biphenyl Core

| Functionalization | Catalyst System (Example) | Directing Group (in analogous systems) | Potential Product from 2-(2-propenyloxy)-1,1'-biphenyl |

| Olefination | Pd(OAc)₂ / Ligand | Nitrile | Olefin-substituted 2-(2-propenyloxy)-1,1'-biphenyl |

| Acetoxylation | Pd(OAc)₂ / PhI(OAc)₂ | Nitrile | Acetoxy-substituted 2-(2-propenyloxy)-1,1'-biphenyl |

| Iodination | Pd(OAc)₂ / N-Iodosuccinimide | Nitrile | Iodo-substituted 2-(2-propenyloxy)-1,1'-biphenyl |

| Arylation | Pd(OAc)₂ / Arylating Agent | Pyridine | Aryl-substituted 2-(2-propenyloxy)-1,1'-biphenyl |

It is important to note that the allyl group itself can undergo reactions under certain catalytic conditions, potentially competing with C-H activation of the biphenyl rings. For instance, palladium catalysts are known to form π-allyl complexes, which could lead to side reactions. acs.org

A notable thermal reaction for aryl allyl ethers is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement. purechemistry.orgwikipedia.orgorganic-chemistry.orgchem-station.comlibretexts.org Upon heating, 2-(2-propenyloxy)-1,1'-biphenyl would be expected to rearrange to form 2-allyl-[1,1'-biphenyl]-x-ol, where the allyl group migrates to one of the ortho positions of the ether-bearing phenyl ring. rsc.orgresearchgate.net If both ortho positions are blocked, a subsequent Cope rearrangement could lead to the para-substituted product. organic-chemistry.org This inherent reactivity must be considered when designing C-H activation protocols at elevated temperatures.

Polymerization and Oligomerization Behavior of 2-(2-Propenyloxy)-1,1'-Biphenyl

The presence of a polymerizable allyl group suggests that 2-(2-propenyloxy)-1,1'-biphenyl could serve as a monomer for the synthesis of polymers with biphenyl side chains. Such polymers could exhibit interesting thermal, optical, and mechanical properties. However, the polymerization of allyl ethers is not straightforward.

Conventional radical polymerization of allyl monomers is often inefficient. researchgate.netnih.gov This is due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to the formation of a stable, less reactive allyl radical. This process terminates the growing polymer chain and results in the formation of oligomers or low molecular weight polymers. nih.gov A proposed alternative mechanism involves a radical-mediated cyclization (RMC), where an initial hydrogen abstraction is followed by the formation of a five-membered ring. nih.govacs.org

Cationic polymerization of allyl ethers is also generally unsuccessful under standard conditions due to rapid chain transfer from the propagating cation to the monomer. tandfonline.com However, a novel approach involving tandem isomerization-cationic polymerization has been developed. tandfonline.com In this method, a transition metal catalyst first isomerizes the allyl ether to the corresponding propenyl ether, which then readily undergoes cationic polymerization to yield high molecular weight polymers. tandfonline.com

Ziegler-Natta catalysts, typically used for the polymerization of α-olefins, have also been employed for the polymerization of allyl monomers. wikipedia.orglibretexts.orgresearchgate.net Homogeneous Ziegler-Natta catalysts, such as zirconocene (B1252598) systems, have shown effectiveness in the copolymerization of olefins with allyl monomers. cambridge.org

The potential polymerization and oligomerization behaviors of 2-(2-propenyloxy)-1,1'-biphenyl are summarized in the table below, based on general knowledge of aryl allyl ether polymerization.

Table 2: Potential Polymerization Methods for 2-(2-Propenyloxy)-1,1'-biphenyl

| Polymerization Method | Initiator/Catalyst System (Example) | Expected Outcome | Key Considerations |

| Conventional Radical Polymerization | AIBN, Benzoyl Peroxide | Oligomers or low molecular weight polymer | Prone to degradative chain transfer. researchgate.netnih.gov |

| Radical-Mediated Cyclization (RMC) | Photoinitiator | Polymer with cyclic repeating units | Alternative to conventional radical addition. nih.govacs.org |

| Tandem Isomerization-Cationic Polymerization | [Co₂(CO)₈] / R₃SiH | High molecular weight polymer with a poly(propenyl ether) backbone | Requires initial isomerization of the allyl group. tandfonline.com |

| Ziegler-Natta Polymerization | Zirconocene / MAO | Copolymer (with an olefin) or Homopolymer | Potential for stereospecific polymerization. wikipedia.orgcambridge.org |

The resulting polymers or oligomers from 2-(2-propenyloxy)-1,1'-biphenyl would feature the rigid and bulky biphenyl moiety as a pendant group. This could significantly influence the properties of the material, such as increasing the glass transition temperature and modifying its solubility and mechanical strength.

Advanced Spectroscopic and Crystallographic Characterization of Allyl Biphenyl Ethers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation.oregonstate.eduhmdb.canih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 1,1'-Biphenyl, 2-(2-propenyloxy)- , both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,1'-Biphenyl, 2-(2-propenyloxy)- is expected to exhibit distinct signals corresponding to the allyl group and the two phenyl rings. The protons of the allyl group would appear as a characteristic set of multiplets in the upfield region. The methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) would likely resonate around δ 4.5-4.6 ppm as a doublet. The terminal vinylic protons (=CH₂) would show two separate signals, one for the cis and one for the trans proton, typically between δ 5.2 and 5.5 ppm, each appearing as a doublet of doublets. The internal vinylic proton (-CH=) would be observed as a multiplet further downfield, around δ 6.0-6.2 ppm. The aromatic protons of the biphenyl (B1667301) moiety would produce a complex series of multiplets in the range of δ 6.9-7.6 ppm, with the exact chemical shifts and coupling patterns depending on the substitution pattern and the dihedral angle between the two phenyl rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the allyl group are expected at approximately δ 69 ppm for the O-CH₂ carbon, around δ 117 ppm for the terminal =CH₂ carbon, and near δ 133 ppm for the internal -CH= carbon. The aromatic region would display a series of signals between δ 113 and 157 ppm, corresponding to the twelve carbon atoms of the biphenyl scaffold. The carbon atom directly attached to the allyloxy group (C-2) would be significantly affected by the oxygen's electron-withdrawing nature.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1,1'-Biphenyl, 2-(2-propenyloxy)-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| O-CH ₂-CH=CH₂ | ~ 4.5 - 4.6 (d) | ~ 69 |

| O-CH₂-C H=CH₂ | ~ 6.0 - 6.2 (m) | ~ 133 |

| O-CH₂-CH=C H₂ | ~ 5.2 - 5.5 (dd) | ~ 117 |

| Aromatic Protons | ~ 6.9 - 7.6 (m) | - |

| Aromatic Carbons | - | ~ 113 - 157 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis.hmdb.ca

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For 1,1'-Biphenyl, 2-(2-propenyloxy)- (molar mass: 210.27 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 210.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for an allyl ether. A prominent fragmentation would be the cleavage of the allyl group, resulting in a fragment ion corresponding to the 2-hydroxybiphenyl radical cation at m/z 170. Another common fragmentation pathway for allyl ethers is the loss of the entire allyloxy group, leading to a biphenyl radical cation at m/z 154. Further fragmentation of the biphenyl ring system could also be observed.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for 1,1'-Biphenyl, 2-(2-propenyloxy)-

| m/z | Predicted Fragment |

| 210 | [M]⁺ (Molecular Ion) |

| 170 | [M - C₃H₄]⁺ |

| 169 | [M - C₃H₅]⁺ |

| 154 | [M - C₃H₅O]⁺ |

| 141 | [C₁₁H₉]⁺ |

| 115 | [C₉H₇]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification.nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of 1,1'-Biphenyl, 2-(2-propenyloxy)- would be characterized by several key absorption bands. The C-O-C ether linkage would exhibit a strong stretching vibration in the region of 1250-1000 cm⁻¹. The aromatic C=C stretching vibrations of the biphenyl rings would appear as a series of sharp bands between 1600 and 1450 cm⁻¹. The C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹, while the C-H stretching of the allyl group's sp² and sp³ hybridized carbons would also be in this region. The C=C stretching of the allyl group would be observed around 1645 cm⁻¹. Out-of-plane C-H bending vibrations of the aromatic rings, which can provide information about the substitution pattern, would be found in the 900-690 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong Raman signals. The C=C stretching of the allyl group is also typically Raman active.

Interactive Data Table: Predicted Vibrational Spectroscopy Frequencies for 1,1'-Biphenyl, 2-(2-propenyloxy)-

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Alkene C-H Stretch | 3100-3000 | 3100-3000 |

| Alkane C-H Stretch | 3000-2850 | 3000-2850 |

| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 |

| C=C Stretch (Alkene) | ~1645 | ~1645 |

| C-O-C Stretch (Ether) | 1250-1000 | Weak |

| Aromatic C-H Bending | 900-690 | 900-690 |

X-ray Diffraction Studies for Solid-State Structure and Conformation.nih.govyoutube.com

X-ray diffraction analysis of a single crystal of 1,1'-Biphenyl, 2-(2-propenyloxy)- would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the dihedral angle between the two phenyl rings. The conformation of the allyloxy group relative to the biphenyl system could also be established.

Chiroptical Spectroscopy for Atropisomeric Characterization (if applicable)

Biphenyls with bulky substituents at the ortho positions can exhibit a form of stereoisomerism known as atropisomerism, where rotation around the single bond connecting the two phenyl rings is restricted. This hindered rotation can lead to the existence of stable, non-superimposable mirror-image conformers (enantiomers).

For 1,1'-Biphenyl, 2-(2-propenyloxy)- , the presence of the allyloxy group at the 2-position introduces steric bulk. If this steric hindrance is significant enough to prevent free rotation around the C1-C1' bond at room temperature, the molecule could exist as a pair of atropisomers.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be essential to investigate the potential atropisomerism of this compound. If the compound is chiral due to atropisomerism, it would exhibit a characteristic CD spectrum, with positive or negative Cotton effects corresponding to the absorption bands of the chromophores within the molecule. The observation of a non-zero optical rotation would also confirm its chirality. However, without experimental data, it remains speculative whether the allyloxy group provides a sufficient rotational barrier for stable atropisomers to be isolated at room temperature.

Computational Chemistry and Theoretical Studies on 2 2 Propenyloxy 1,1 Biphenyl Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 2-(2-propenyloxy)-1,1'-biphenyl, methods like Density Functional Theory (DFT) are employed to determine its electronic structure and energetics. These calculations can provide valuable data on the molecule's stability, reactivity, and spectroscopic properties.

Detailed research findings from DFT calculations on related substituted biphenyls can be used to infer the properties of 2-(2-propenyloxy)-1,1'-biphenyl. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. scivisionpub.com In a study of di-ortho-substituted halogenated biphenyls using DFT with the 6-311+G(d,p) basis set, the HOMO energies ranged from -6.78 to -6.94 eV, and the LUMO energies from -1.04 to -1.26 eV, resulting in energy gaps between 5.52 and 5.90 eV. scivisionpub.com For platinum(II) biphenyl (B1667301) complexes, the HOMO-LUMO energy gap can be controlled by using different electron-donating and electron-withdrawing groups on the ligands. rsc.org

The Molecular Electrostatic Potential (MEP) is another crucial property derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.de For substituted biphenyls, MEP analysis helps in predicting the sites for electrophilic and nucleophilic attack. scivisionpub.com In di-ortho-substituted halogenated biphenyls, the MEP maps show regions of negative potential, which are susceptible to protonation and nucleophilic attack, and regions of positive potential, indicating electrophilic sites. scivisionpub.com

Table 1: Calculated Electronic Properties of Representative Substituted Biphenyls

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,2'-Difluorobiphenyl | -6.78 | -1.26 | 5.52 |

| 2,2'-Dichlorobiphenyl | -6.94 | -1.04 | 5.90 |

| 2,2'-Dibromobiphenyl | -6.88 | -1.08 | 5.80 |

Data sourced from a DFT study on di-ortho-substituted halogenated biphenyls. scivisionpub.com

Conformational Landscape Analysis and Rotational Barriers in Biphenyl Systems

The conformational flexibility of biphenyl systems is a key determinant of their physical and biological properties. The two phenyl rings in biphenyl are not coplanar due to steric hindrance between the ortho-hydrogen atoms. The dihedral angle between the rings is a result of the balance between steric repulsion and π-conjugation. For 2-substituted biphenyls like 2-(2-propenyloxy)-1,1'-biphenyl, the substituent at the ortho position significantly influences the preferred conformation and the energy barrier to rotation around the C-C single bond connecting the two rings.

Computational studies have shown that the rotational barrier in biphenyl itself is relatively low. nsf.gov However, the introduction of substituents, especially at the ortho positions, can dramatically increase this barrier. A study on various substituted biphenyls revealed that the size and nature of the ortho substituent are critical in determining the rotational energy barrier. researchgate.net For instance, the free energies of activation for aryl-aryl rotation in biphenyl derivatives with heavy heteroatoms as ortho-substituents have been measured and calculated, showing a good correlation between experimental and theoretical values. acs.org

The presence of the 2-(2-propenyloxy) group is expected to introduce a significant steric barrier to rotation, leading to a non-planar ground state conformation. The dihedral angle will be larger than that of unsubstituted biphenyl to minimize the steric interactions between the allyloxy group and the adjacent phenyl ring.

Table 2: Calculated Rotational Energy Barriers for Selected Substituted Biphenyls

| Compound | Method | Rotational Barrier (kcal/mol) |

| Biphenyl | B3LYP/6-311+G | ~2.0 |

| 2,2'-Dimethylbiphenyl | B3LYP/6-311+G | >18 |

| 2,2'-Difluorobiphenyl | B3LYP/6-311+G* | ~5.0 |

These are representative values from various computational studies on substituted biphenyls and are intended to be illustrative. scivisionpub.comrsc.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, molecular flexibility, and interactions with the environment.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For 2-(2-propenyloxy)-1,1'-biphenyl, a key reaction of interest is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of the allyl phenyl ether moiety. organic-chemistry.org This reaction typically requires heat and leads to the formation of an ortho-allylphenol.

Theoretical studies on the Claisen rearrangement of allyl phenyl ether using DFT have provided detailed insights into the reaction mechanism. rsc.orgpku.edu.cn These studies have characterized the geometry of the transition state, which is typically a chair-like conformation, and have calculated the activation energy for the reaction. organic-chemistry.org The predicted activation barrier for the Claisen rearrangement of allyl phenyl ether is around 38-40 kcal/mol. rsc.org The reaction is concerted, meaning that bond breaking and bond formation occur simultaneously. The presence of substituents on the phenyl ring can influence the rate and regioselectivity of the rearrangement. nih.gov For 2-(2-propenyloxy)-1,1'-biphenyl, the rearrangement would likely occur at the unoccupied ortho position of the phenyl ring bearing the allyloxy group.

Table 3: Calculated Activation Energies for Claisen Rearrangement of Aryl Allyl Ethers

| Substrate | Computational Method | Activation Energy (kcal/mol) |

| Allyl phenyl ether | B3LYP/6-31G(d) | 38.0 |

| Aryl propargyl ether | B97X-D | 29.1 |

Data sourced from computational studies on the Claisen rearrangement. nsf.govrsc.org

In Silico Predictions of Reactivity and Selectivity

In silico methods, which are computational approaches to predict chemical properties, are increasingly used to assess the reactivity and selectivity of molecules. For 2-(2-propenyloxy)-1,1'-biphenyl, these methods can help predict how the molecule will behave in different chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key tool in this regard. The distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, in substituted biphenyls, the regions of the molecule with the highest HOMO density are the most susceptible to attack by electrophiles. biointerfaceresearch.com

The Molecular Electrostatic Potential (MEP) map, as discussed earlier, also provides a guide to reactivity. uni-muenchen.de Regions of negative potential (red and yellow) are likely to be attacked by electrophiles, while regions of positive potential (blue) are prone to attack by nucleophiles. By analyzing the MEP of 2-(2-propenyloxy)-1,1'-biphenyl, one could predict the regioselectivity of reactions such as electrophilic aromatic substitution.

Furthermore, computational models can be used to predict the outcome of specific reactions. For example, by calculating the energies of different possible products and the activation energies of the pathways leading to them, one can predict the selectivity of a reaction. This approach has been used to study the regioselectivity of the Claisen rearrangement in substituted aryl ketones. nih.gov For 2-(2-propenyloxy)-1,1'-biphenyl, such calculations could predict whether the Claisen rearrangement would favor one ortho position over another if both were available.

Applications and Functional Role in Modern Chemical Science

Utilization as Versatile Synthetic Intermediates and Precursors in Complex Molecule Synthesis

The primary role of 1,1'-Biphenyl, 2-(2-propenyloxy)- in synthesis stems from its identity as an aryl allyl ether. This structure is a classic substrate for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. Upon heating, the allyl group migrates from the oxygen atom to an ortho position on the phenyl ring, transforming the ether into a substituted phenol (B47542). This rearrangement is a key step for introducing allyl fragments into aromatic systems, which are themselves versatile handles for further synthetic elaboration.

The synthesis of the parent compound is typically achieved via the Williamson ether synthesis, reacting 2-hydroxybiphenyl (2-phenylphenol) with an allyl halide like allyl bromide in the presence of a base. wikipedia.org The resulting 1,1'-Biphenyl, 2-(2-propenyloxy)- serves as a stable precursor that can be readily converted into more complex structures. For instance, the product of its Claisen rearrangement, an allyl-substituted biphenyl (B1667301), is a precursor for synthesizing heterocyclic compounds such as benzofurans. researchgate.net The palladium-induced heterocyclization of 2-allylphenols provides a facile, one-pot synthesis of benzo(b)furan derivatives under mild conditions. researchgate.net This strategic use of the Claisen rearrangement makes the parent compound a valuable intermediate in organic synthesis.

Furthermore, the allyl group can participate in a variety of other transformations, including transition-metal-free allylation reactions, where 2-azaallyl anions can couple with allyl phenyl ethers to form new carbon-carbon bonds, yielding valuable homoallylic amine derivatives. nih.gov

| Synthetic Transformation | Role of 1,1'-Biphenyl, 2-(2-propenyloxy)- | Key Product Type |

| Williamson Ether Synthesis | Product | Aryl Allyl Ether |

| Claisen Rearrangement | Reactant | Allyl-substituted Biphenyl Phenol |

| Palladium-Catalyzed Cyclization | Precursor to Reactant | Benzofuran Derivatives researchgate.net |

| Transition-Metal-Free Allylation | Reactant | Homoallylic Amines nih.gov |

Design and Development of Advanced Catalytic Ligands

The biphenyl unit is a privileged scaffold in catalysis, particularly for the construction of ligands that can control the stereochemical outcome of a reaction.

The phenomenon of atropisomerism in the biphenyl system—where rotation around the central carbon-carbon single bond is restricted—is the foundation for some of the most successful chiral ligands in asymmetric catalysis. While 1,1'-Biphenyl, 2-(2-propenyloxy)- is not itself chiral, its derivative, [1,1'-biphenyl]-2,2'-diol (BINOL), is a cornerstone of asymmetric synthesis. The synthesis of many advanced chiral biphenyl ligands starts from BINOL or related biphenyldiol cores. nih.gov

Researchers have developed a wide array of adjustable, axially chiral biphenyl ligands where the substituents on the biphenyl rings are systematically varied to fine-tune the steric and electronic properties of the resulting metal-ligand catalyst. nih.govresearchgate.net These ligands have proven highly effective in a multitude of reactions, including asymmetric additions to aldehydes and palladium-catalyzed cycloadditions. nih.gov The allyloxy group in 1,1'-Biphenyl, 2-(2-propenyloxy)- can be viewed as a protecting group for the hydroxyl functionality, which can be later revealed to form biphenyldiol-based structures, or as a point of modification to create novel ligand architectures. The development of such modular ligands, often moving from traditional C2-symmetric designs to non-symmetrical P,N-ligands, has been crucial for advancing asymmetric catalysis. nih.govchimia.ch

Beyond chirality, the biphenyl backbone is integral to many phosphine (B1218219) ligands used in transition metal-mediated cross-coupling reactions. Ligands incorporating a biphenyl scaffold, such as 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl (B1599994) (BISBI), are employed in palladium- and rhodium-catalyzed reactions. The geometry and electronic properties of these ligands enhance catalytic activity and selectivity in processes like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. sigmaaldrich.com The biphenyl structure provides a rigid and sterically demanding framework that influences the coordination environment of the metal center, facilitating key steps in the catalytic cycle. Synergistic catalysis, which uses two different transition metal catalysts simultaneously, has also unlocked novel reactivity, with biphenyl-based ligands playing a role in stabilizing the active catalytic species. nih.gov

Integration into Polymeric Materials and Coatings for Specialized Applications

The allyl group (2-propenyloxy) in 1,1'-Biphenyl, 2-(2-propenyloxy)- is a polymerizable functional group. This allows the molecule to act as a monomer or cross-linking agent in the synthesis of polymers. The incorporation of the rigid and bulky biphenyl unit into a polymer backbone can significantly enhance its material properties.

Biphenyl-containing polymers often exhibit:

High Thermal Stability: The rigid aromatic structure contributes to a higher glass transition temperature and improved stability at elevated temperatures.

Enhanced Mechanical Strength: The stiffness of the biphenyl unit can increase the modulus and strength of the material.

Specific Optical Properties: The aromatic system influences the refractive index and other optical characteristics.

Related compounds, such as [1,1'-Biphenyl]-2-yl methacrylate, are used as monomers to create specialty polymers for coatings, adhesives, and composite materials. evitachem.com Similarly, 1,1'-Biphenyl, 2-(2-propenyloxy)- could be polymerized or co-polymerized to create materials with favorable thermal and mechanical properties for specialized applications where durability and performance under demanding conditions are required.

Contribution to Functional Materials: Liquid Crystals and Optoelectronic Devices

The elongated, rigid structure of the biphenyl core makes it an excellent mesogen—a fundamental building block for liquid crystals. wikipedia.org Liquid crystalline materials based on biphenyl and related structures like sexiphenyl are known for their ability to form stable nematic phases over a broad temperature range. mdpi.com These materials are central to the technology of liquid-crystal displays (LCDs).

By modifying the biphenyl core with functional groups, such as the allyloxy group in 1,1'-Biphenyl, 2-(2-propenyloxy)-, new liquid crystalline materials can be designed. The allyl group provides a reactive site for polymerization, enabling the creation of liquid crystal polymers or polymer-stabilized liquid crystals. These materials combine the fluid, anisotropic properties of liquid crystals with the mechanical robustness of polymers.

In the realm of optoelectronics, organic semiconductors with biphenyl units are explored for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The introduction of specific substituents can tune the material's charge mobility and photoluminescence, making biphenyl derivatives like 1,1'-Biphenyl, 2-(2-propenyloxy)- potential contributors to the development of next-generation organic electronic devices. rsc.org

| Functional Material Class | Role of Biphenyl Scaffold | Potential Contribution of Allyloxy Group |

| Liquid Crystals | Acts as a rigid mesogenic core wikipedia.orgmdpi.com | Enables polymerization to form liquid crystal networks |

| Optoelectronic Materials | Forms the semiconducting core rsc.org | Provides a site for modification to tune electronic properties |

| Specialty Polymers | Imparts thermal and mechanical stability evitachem.com | Acts as a polymerizable monomer unit |

Structure-Activity Relationship Studies in Chemical Biology

In medicinal chemistry and chemical biology, the biphenyl moiety is a common structural motif in biologically active compounds. Understanding how different substituents on this core affect interactions with biological targets is the focus of structure-activity relationship (SAR) studies. nih.govebi.ac.uk

1,1'-Biphenyl, 2-(2-propenyloxy)- itself has been investigated for its biological activities. It has been shown to be an inhibitor of enzymes like cyclooxygenase (COX) and lipoxygenase, which are involved in inflammation. cymitquimica.com The proposed mechanism involves the inhibition of prostaglandin (B15479496) and leukotriene synthesis. SAR studies on such molecules help to identify the structural features essential for potent and selective inhibitory activity. ebi.ac.ukcymitquimica.com By systematically modifying the biphenyl core and its substituents, researchers can optimize compounds to improve their efficacy and understand their binding modes at a molecular level, which is a critical step in the drug discovery process. researchgate.net

Probing Structural Motifs for Biological Interactions

The biphenyl ether scaffold, exemplified by 1,1'-Biphenyl, 2-(2-propenyloxy)-, serves as a valuable tool for probing the architecture of biological targets, particularly enzyme active sites. nih.govresearchgate.netbiorxiv.orgbiorxiv.org The two phenyl rings connected by a flexible ether linkage allow the molecule to adopt various conformations, which is crucial for fitting into the binding pockets of proteins.

Key structural features and their roles in biological interactions include:

The Biphenyl Core: This rigid, hydrophobic scaffold is a common feature in many biologically active molecules. Its ability to engage in π-π stacking and hydrophobic interactions with amino acid residues within a protein's active site is a primary driver of binding affinity.

The Ether Linkage: The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors like arginine or other polar residues in an enzyme's active site. nih.gov This interaction often helps to anchor the molecule in a specific orientation.

In the context of its parent compound's known fungicidal properties, the 1,1'-Biphenyl, 2-(2-propenyloxy)- structure can be used to probe the active sites of fungal enzymes. For instance, Protoporphyrinogen oxidase (PPO) is a known target for diphenyl-ether herbicides. nih.gov Computational studies and molecular dynamics simulations on PPO inhibitors with this scaffold have revealed that specific substitutions on the phenyl rings are critical for interaction with key residues like Arg98, thereby enhancing binding and inhibitory activity. nih.gov The biphenyl ether structure acts as a template, allowing researchers to systematically modify different positions and probe how these changes affect the interaction with the biological target.

Design Principles for Analogues with Enhanced Efficacy in Model Systems

The development of analogues of 1,1'-Biphenyl, 2-(2-propenyloxy)- with improved biological activity is guided by structure-activity relationship (SAR) studies. nih.govnih.gov These studies involve synthesizing a series of related compounds and evaluating how systematic structural changes impact their efficacy, often measured by metrics like the half-maximal effective concentration (EC50). nih.govnih.gov

Key design principles for enhancing efficacy include:

Substitution on the Phenyl Rings: Introducing various functional groups (e.g., halogens, trifluoromethyl, nitro groups) at different positions on one or both phenyl rings can dramatically alter biological activity. These substitutions can influence the molecule's electronic properties, steric profile, and binding interactions. For example, in a series of related fungicidal compounds, the presence and position of fluorine and chlorine atoms on the phenyl rings were found to be critical for activity against Botrytis cinerea. nih.gov

Modification of the Ether Linkage: Replacing the allyl group with other alkyl or aryl groups can fine-tune the compound's properties. Longer or more complex alkyl chains can increase lipophilicity, while introducing other functional groups can create new interaction points with the target protein. Studies on alkoxy analogues of other bioactive scaffolds, like precocenes, have shown that varying the alkoxy group significantly impacts fungitoxic effects against pathogens such as Aspergillus niger and Rhizoctonia solani. nih.govresearchgate.net

Bioisosteric Replacement: Replacing the ether oxygen with other groups, such as sulfur (a thioether) or a methylene (B1212753) group, can lead to analogues with different chemical stability and binding modes. Thioether derivatives of other heterocyclic systems have shown potent antifungal activity. frontiersin.org

The following tables present data from studies on related compound series, illustrating these design principles.

Table 1: Fungicidal Activity of N-phenyl ethylsulfonamide Analogues against B. cinerea nih.gov

This table shows the EC50 values (a measure of potency, where lower values indicate higher activity) for a series of compounds, demonstrating how substitutions on the phenyl ring affect fungicidal efficacy.

| Compound ID | Substituents on Phenyl Ring | EC50 (mg/L) vs. DL-11 strain | EC50 (mg/L) vs. HLD-15 strain |

| IV-1 | 2-F | 2.53 | 1.83 |

| IV-2 | 3-F | 13.33 | 33.16 |

| IV-3 | 4-F | 0.70 | 0.61 |

| IV-4 | 2,4-diF | 1.25 | 1.05 |

| IV-5 | 3,5-diF | 1.20 | 1.48 |

| IV-6 | 2,3,4,5,6-pentaF | 1.76 | 1.15 |

Data sourced from a study on substituted phenyl ethylsulfonamides, illustrating the impact of phenyl ring substitutions on activity. nih.gov

Table 2: Antifungal Activity of Precocene II Alkoxy Analogues against A. niger nih.gov

This table highlights how modifying the groups attached to a core structure impacts antifungal activity, a principle applicable to the design of biphenyl ether analogues.

| Compound ID | Description | EC50 (µg/mL) |

| Precocene II | 6,7-dimethoxy-2,2-dimethyl-2H-1-chromene | 106.8 |

| 6a | 7-ethoxy-6-methoxy-2,2-dimethyl-2H-1-chromene | 468.21 |

| 6b | 6-ethoxy-7-methoxy-2,2-dimethyl-2H-1-chromene | 1191.30 |

| 6c | 7-propoxy-6-methoxy-2,2-dimethyl-2H-1-chromene | 398.32 |

| 7a | 5,6-dimethoxy-2,2-dimethyl-2H-1-chromene | 97.18 |

Data adapted from a study on alkoxy analogues of natural precocenes, demonstrating structure-activity relationships. nih.gov

By applying these design principles, chemists can rationally develop novel analogues based on the 1,1'-Biphenyl, 2-(2-propenyloxy)- scaffold, aiming for enhanced potency and selectivity against specific biological targets in various model systems.

Future Outlook and Emerging Research Frontiers

Sustainable Synthesis and Biocatalytic Transformations of Allyl Biphenyl (B1667301) Ethers

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. mdpi.com For 1,1'-Biphenyl, 2-(2-propenyloxy)-, future research is poised to move beyond traditional synthesis protocols, which often rely on harsh reagents and solvents. ias.ac.in A key focus will be the implementation of green catalysts, such as reusable solid acids and bases, to streamline the synthesis of the parent ether from 2-hydroxybiphenyl and an allyl source. rsc.orgub.roresearchgate.net The use of solvent-free reaction conditions or green solvents like ionic liquids and supercritical fluids will also be a significant area of investigation to minimize environmental impact. organic-chemistry.org

Biocatalysis presents a particularly exciting frontier. The use of enzymes, such as lipases or engineered cytochrome P450s, could offer highly selective and efficient pathways for both the synthesis and transformation of allyl biphenyl ethers. mdpi.com Research into the biocatalytic Claisen rearrangement of 1,1'-Biphenyl, 2-(2-propenyloxy)- could lead to the development of mild and highly enantioselective methods for the production of valuable chiral building blocks. rsc.org The potential for enzymatic oxidative cross-coupling reactions also opens up avenues for creating novel, complex biphenyl structures from simpler phenolic precursors.

Exploration of Novel Reactivity and Unprecedented Transformations

While the Claisen rearrangement of 1,1'-Biphenyl, 2-(2-propenyloxy)- is a well-established and powerful transformation for carbon-carbon bond formation, the exploration of its other reactive facets is a burgeoning area of research. researchgate.netmdpi.comresearchgate.net The allyl group is ripe for a variety of transformations beyond this classic rearrangement.

Future investigations will likely focus on palladium-catalyzed reactions, which have shown great promise in the functionalization of related systems. organic-chemistry.org For instance, palladium-catalyzed allylic substitution reactions could allow for the introduction of a wide range of nucleophiles, leading to a diverse library of functionalized biphenyl derivatives. nih.gov Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be employed to further elaborate the biphenyl core, creating complex polyaromatic systems with tailored electronic and photophysical properties. researchgate.net

The development of novel catalytic systems, including those based on earth-abundant metals, for the transformation of the allyl group will also be a key research direction. This could lead to unprecedented reactivity and the discovery of new synthetic methodologies.

Advanced Materials Science Applications and Nanotechnology Integration

The unique combination of a rigid biphenyl unit and a versatile allyl functional group makes 1,1'-Biphenyl, 2-(2-propenyloxy)- and its derivatives highly promising building blocks for advanced materials. researchgate.netmdpi.com The allyl group can serve as a polymerizable handle, allowing for the creation of novel functional polymers with tailored properties. mdpi.com Research in this area will likely focus on the synthesis of polymers with high thermal stability, specific optical properties, or the ability to act as selective membranes.

In the realm of nanotechnology, derivatives of 1,1'-Biphenyl, 2-(2-propenyloxy)-, particularly the corresponding phenols and carboxylic acids, can act as effective ligands for the stabilization of nanoparticles. researchgate.net The biphenyl moiety can provide a rigid and well-defined scaffold for controlling the size, shape, and surface chemistry of nanomaterials, leading to applications in catalysis, sensing, and biomedical imaging. mdpi.com The synthesis of anisotropic nanomaterials, where the biphenyl derivatives direct the self-assembly of nanoparticles into ordered structures, is a particularly promising avenue of exploration.

Artificial Intelligence and Machine Learning in Allyl Biphenyl Ether Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of allyl biphenyl ethers will be no exception. rsc.orgchemrxiv.org ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including yield and regioselectivity. rsc.orgresearchgate.netchemrxiv.org For the Claisen rearrangement of substituted allyl biphenyl ethers, ML could be a powerful tool to predict the favored regioisomer, guiding synthetic efforts towards the desired product. researchgate.netchemrxiv.org

Furthermore, AI can be employed in the de novo design of novel allyl biphenyl ether derivatives with specific desired properties. By learning the structure-property relationships from existing data, generative models can propose new molecules with enhanced catalytic activity, improved material properties, or specific biological activities. nih.gov This computational approach can significantly accelerate the discovery and development of new functional molecules.

Multidisciplinary Research at the Interface of Chemistry and Related Sciences

The versatile structure of 1,1'-Biphenyl, 2-(2-propenyloxy)- and its derivatives makes them ideal candidates for multidisciplinary research. In medicinal chemistry, for instance, functionalized biphenyls are known to exhibit a range of biological activities. rsc.org The exploration of derivatives of 1,1'-Biphenyl, 2-(2-propenyloxy)- as potential therapeutic agents is a promising area for future investigation.

Collaboration with materials scientists will be crucial for developing the next generation of advanced materials based on these compounds. This could include the creation of novel liquid crystals, organic light-emitting diodes (OLEDs), or sensors. The interface with computational science will also be critical, not only through the use of AI and ML but also through detailed computational studies of the electronic and structural properties of these molecules to guide experimental design. uq.edu.au

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.